molecular formula C8H14O2 B13109017 3-Propyloxan-2-one CAS No. 22791-77-1

3-Propyloxan-2-one

Cat. No.: B13109017
CAS No.: 22791-77-1
M. Wt: 142.20 g/mol
InChI Key: LANLMKRVDNOZFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Saturated δ-Lactones and their Structural Characteristics

Saturated δ-lactones are cyclic esters featuring a six-membered ring composed of five carbon atoms and one oxygen atom. wikipedia.org The term "saturated" indicates the absence of double or triple bonds within the ring structure, resulting in a stable arrangement. The nomenclature "δ-lactone" specifies the ring size, indicating that the ester linkage is formed between the carboxyl group and a hydroxyl group on the fifth carbon atom (the delta carbon) of the parent hydroxycarboxylic acid. wikipedia.org This ring size is considered one of the most stable configurations for lactones, alongside five-membered γ-lactones. nih.gov

The general structure of a δ-lactone consists of an oxan-2-one moiety. foodb.ca The conformations of these rings are a key area of study, as they can influence the physical and chemical properties of the compounds. africaresearchconnects.com These conformational variations are crucial for applications in various fields. africaresearchconnects.com The stability and defined structure of δ-lactones make them important building blocks in organic synthesis and common motifs in a variety of natural products with interesting biological properties. researchgate.net

Isomeric Forms of Propyloxan-2-one: Delineation of 3-Propyloxan-2-one and Related Structures

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. wikipedia.org In the case of propyloxan-2-one (C8H14O2), the position of the propyl group on the oxan-2-one ring gives rise to several structural isomers. scent.vnwikipedia.orgnih.gov

This compound , the focus of this article, has the propyl group attached to the third carbon atom of the oxan-2-one ring. uni.luzfin.org Its unique structure dictates its specific chemical and physical properties.

Other notable isomers include:

5-Propyloxan-2-one: In this isomer, the propyl group is located on the fifth carbon of the ring. nih.govchemsrc.com

6-Propyloxan-2-one: Also known as δ-octalactone, this isomer has the propyl group attached to the sixth carbon, adjacent to the ring oxygen. wikipedia.orgthermofisher.comstenutz.eu This isomer is noted for its creamy, coconut-like aroma. wikipedia.org

The differentiation between these isomers is crucial as the position of the substituent group significantly impacts the molecule's properties and potential applications. For instance, the placement of the propyl group can affect the molecule's reactivity and its interaction with biological systems.

Table 1: Comparison of Propyloxan-2-one Isomers

Compound Name CAS Number Molecular Formula Position of Propyl Group
This compound 22791-77-1 scent.vnepa.gov C8H14O2 scent.vnuni.lu Carbon 3
5-Propyloxan-2-one 214335-70-3 nih.govechemportal.org C8H14O2 nih.gov Carbon 5
6-Propyloxan-2-one 698-76-0 wikipedia.orgthermofisher.com C8H14O2 wikipedia.orgthermofisher.com Carbon 6

Academic Significance and Research Trajectory of Substituted Oxan-2-ones

Substituted oxan-2-ones, the broader class to which this compound belongs, are of considerable interest to the academic and industrial research communities. Their prevalence in bioactive natural products has driven much of the research in this area. researchgate.netualberta.ca The development of efficient synthetic methods to create and functionalize the pyran framework, the core of oxan-2-ones, is an ongoing endeavor. ualberta.ca

The research trajectory for these compounds often involves:

Synthesis: Developing novel and efficient methods for their preparation, including asymmetric syntheses to produce specific stereoisomers. rsc.org

Structural Analysis: Investigating their conformations and chiroptical properties to understand how structure dictates function. africaresearchconnects.comrsc.org

Biological Activity: Screening substituted oxan-2-ones for a wide range of biological activities, including potential applications as antimicrobial or anticancer agents. nih.gov

The study of specific substituted oxan-2-ones like this compound contributes to the broader understanding of this important class of heterocyclic compounds, paving the way for the discovery of new materials and therapeutic agents. core.ac.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propyloxan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-4-7-5-3-6-10-8(7)9/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANLMKRVDNOZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCCOC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70945474
Record name 3-Propyloxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70945474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22791-77-1
Record name Tetrahydro-3-propyl-2H-pyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22791-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-3-propyl-2H-pyran-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022791771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Propyloxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70945474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-3-propyl-2H-pyran-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.097
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 3 Propyloxan 2 One and Analogous Oxan 2 Ones

De Novo Synthesis of δ-Lactone Scaffolds

De novo synthesis refers to the construction of the δ-lactone ring from acyclic precursors, where the microorganism or synthetic pathway does not rely on an immediate precursor like a pre-formed hydroxy fatty acid. researchgate.net These methods focus on forming the core cyclic ester structure.

Intramolecular Esterification of Hydroxy Acids

A foundational method for synthesizing lactones is the intramolecular cyclization of a corresponding hydroxy acid. tutorchase.com For 3-propyloxan-2-one, the precursor would be 6-hydroxy-3-propylhexanoic acid. This process involves the formation of an ester linkage between the carboxylic acid group and the hydroxyl group within the same molecule. tutorchase.com The reaction is typically driven by heat and may require an acid catalyst to protonate the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the distal hydroxyl group. youtube.com This nucleophilic acyl substitution results in a cyclic ester and the elimination of a water molecule. tutorchase.com The formation of five- and six-membered rings, such as δ-lactones, is often thermodynamically favored due to their inherent stability. pearson.com

The general mechanism involves the hydroxyl group's lone pair of electrons attacking the carbonyl carbon of the carboxylic acid. youtube.com This forms a tetrahedral intermediate which then collapses, expelling a water molecule to yield the stable six-membered δ-lactone ring. pearson.comyoutube.com

Cyclization Reactions via Carbonyl Activation

Beyond simple acid catalysis, various reagents can be employed to activate the carbonyl group of the precursor hydroxy acid, facilitating lactonization under milder conditions. This is particularly useful for substrates where heat might cause unwanted side reactions. Activation strategies can involve converting the carboxylic acid to a more reactive species, such as a mixed anhydride (B1165640). For instance, treatment of a hydroxy acid with tosyl chloride in pyridine (B92270) forms a mixed anhydride, which readily undergoes intramolecular cyclization to the lactone.

Another approach involves activating the hydroxyl group. In cases where direct cyclization of a hydroxy acid might be difficult or yield the wrong stereoisomer, the alcohol can be converted into a good leaving group, such as a mesylate. Subsequent intramolecular SN2 reaction by the carboxylate anion can then form the lactone with inversion of stereochemistry at the carbon bearing the hydroxyl group. nih.gov

Transition Metal-Catalyzed Ring-Forming Reactions (e.g., Metathesis)

Transition metal catalysis offers powerful and versatile methods for constructing δ-lactone rings. mdpi.comnih.gov One of the most prominent of these methods is Ring-Closing Metathesis (RCM). wikipedia.org RCM utilizes catalysts, typically based on ruthenium (e.g., Grubbs' catalysts) or molybdenum, to form a cyclic alkene from a diene precursor, with the liberation of a volatile alkene like ethylene. wikipedia.orgnih.gov To synthesize a δ-lactone, the substrate would be an unsaturated ester, where subsequent reduction of the newly formed double bond would yield the saturated lactone. This method is valued for its high functional group tolerance. wikipedia.org RCM has been successfully applied to create a wide variety of ring sizes, from 5- to 30-membered rings, including highly substituted δ-lactone frameworks. wikipedia.orgacs.org

Other transition metal-catalyzed reactions include carbonylative cycloadditions and intramolecular hydroalkoxylation. organic-chemistry.orgnih.gov For example, palladium-catalyzed reactions can achieve the synthesis of γ-lactones from homoallylic alcohols in a single step, and similar principles can be applied to δ-lactone synthesis. organic-chemistry.org

Reaction TypeCatalyst ExamplePrecursor TypeProductRef.
Ring-Closing MetathesisGrubbs' 2nd Gen. CatalystUnsaturated Ester DieneUnsaturated δ-Lactone eurjchem.com
Intramolecular HydroacyloxylationRhenium(VII) oxide (Re₂O₇)Unsaturated Carboxylic AcidSaturated δ-Lactone organic-chemistry.org
Intramolecular O-vinylationCopper(I) iodide (CuI)Carboxylic Acid & Vinyl BromideEnol Lactone organic-chemistry.org

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

Controlling the stereochemistry at the C3 position is crucial for synthesizing specific enantiomers or diastereomers of this compound. This is achieved through asymmetric synthesis, which can be broadly divided into substrate-controlled methods using chiral auxiliaries and catalyst-controlled methods.

Chiral Auxiliary-Mediated Approaches for Asymmetric Induction

Asymmetric induction involves using a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. msu.edu After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. Evans-type oxazolidinone auxiliaries are widely used for this purpose. mdpi.comnih.gov For example, an N-acyl oxazolidinone can undergo a diastereoselective aldol (B89426) reaction to create new stereocenters with high control. nih.govresearchgate.net The resulting product can then be further manipulated and cyclized to form the target δ-lactone.

Pseudoephedrine has also been employed as an effective chiral auxiliary. nih.govprinceton.edu Asymmetric Michael reactions of pseudoephedrine amides can produce 1,5-dicarbonyl products, which are then converted into enantiomerically enriched trans-3,4-disubstituted δ-lactones through a reduction and lactonization sequence. nih.govprinceton.edu

Chiral AuxiliaryKey ReactionStereochemical OutcomeTarget Lactone TypeRef.
Evans Oxazolidin-2-oneAsymmetric Aldol Reactionsyn- or anti-aldol adductsPolysubstituted δ-Lactones researchgate.net
PseudoephedrineAsymmetric Michael AdditionHigh Diastereoselectivitytrans-3,4-disubstituted δ-Lactones nih.govprinceton.edu
N-acyl thiazolidinethioneDouble Diastereoselective Acetate AldolControlled by auxiliary chiralitySubstituted δ-valerolactones nih.gov

Enantioselective Catalysis in Lactone Formation

Enantioselective catalysis uses a small amount of a chiral catalyst to generate a large amount of an enantioenriched product. nih.gov This approach is often more atom-economical than using stoichiometric chiral auxiliaries. A variety of catalytic systems have been developed for the asymmetric synthesis of δ-lactones.

For instance, copper(I)-catalyzed direct vinylogous aldol reactions of β,γ-unsaturated esters with aldehydes can produce chiral α,β-unsaturated δ-lactones with high enantioselectivity. acs.org Iridium-catalyzed asymmetric hydrogenation of racemic α-substituted lactones can also be used to produce chiral diols with high enantiopurity, demonstrating a dynamic kinetic resolution process. rsc.org Furthermore, biocatalysis, using engineered enzymes like carbonyl reductases, presents a green and highly effective alternative to metal catalysis for producing chiral δ-lactones with excellent enantiomeric excess (up to 99% ee) and high yields. rsc.org

Cooperative catalysis, using a combination of a Lewis acid and a Lewis base, has also been shown to be effective. nih.gov For example, an Erbium(III) complex with a norephedrine-derived ligand can catalyze the reaction between unsaturated acyl chlorides and aldehydes to provide α,β-unsaturated δ-lactones with excellent enantioselectivities. nih.gov

Control of Stereochemistry in Epoxide Ring-Opening Intermediates

The synthesis of optically active δ-lactones such as this compound often relies on the stereospecific intramolecular cyclization of a precursor molecule. A highly effective strategy involves the ring-opening of a γ,δ-epoxy ester. The stereochemistry of the final lactone is directly dictated by the stereochemistry of the starting epoxide and the reaction conditions that govern the ring-opening process.

The intramolecular cyclization of an epoxy ester to an oxan-2-one proceeds via a nucleophilic attack of the ester-derived carboxylate on one of the epoxide carbons. This reaction is fundamentally an S(_N)2 process, which results in the inversion of configuration at the carbon center that is attacked. mdpi.comencyclopedia.pub Therefore, by carefully selecting the stereoisomer of the epoxy precursor and controlling the regioselectivity of the ring-opening, specific diastereomers of the substituted lactone can be synthesized.

For a precursor to this compound, such as ethyl 4,5-epoxyoctanoate, the intramolecular attack can theoretically occur at either C4 or C5 of the epoxide.

Attack at C5 (6-endo cyclization): Nucleophilic attack by the carboxylate oxygen at the C5 position of the epoxide leads to the formation of the desired six-membered oxan-2-one ring. This process is often favored and can be promoted by Lewis acids. researchgate.net

Attack at C4 (5-exo cyclization): Attack at the C4 position would result in a five-membered γ-lactone (a furan-2-one derivative), which is generally thermodynamically favored. However, kinetic control can be exerted to favor the δ-lactone. researchgate.net

The regioselectivity of the attack is influenced by both steric and electronic factors, as well as the choice of catalyst. Under basic or nucleophilic conditions, the attack typically occurs at the less sterically hindered carbon of the epoxide. In contrast, acidic conditions can promote attack at the more substituted carbon due to partial positive charge stabilization.

A stereoselective route to six-membered lactones from γ,δ-epoxy-β-hydroxyesters has been demonstrated, where Lewis acid-mediated intramolecular cyclization proceeds via a 6-endo ring closure. researchgate.net This highlights that the generally favored 5-exo pathway can be overridden to produce δ-lactones. The stereochemistry at the newly formed hydroxyl-bearing carbon is a direct result of the S(_N)2 attack, leading to an inversion of the configuration from the parent epoxide.

Table 1: Stereochemical Control in Oxan-2-one Synthesis via Epoxide Ring-Opening
Epoxide Precursor StereochemistryReaction ConditionSite of Nucleophilic AttackKey OutcomeResulting Lactone Stereochemistry
(4R, 5S)-Epoxy EsterLewis Acid (e.g., BF₃·OEt₂)C5 (less substituted)Inversion at C5(3S, 5R)-3-Propyl-5-hydroxyoxan-2-one (example intermediate)
(4S, 5R)-Epoxy EsterLewis Acid (e.g., BF₃·OEt₂)C5 (less substituted)Inversion at C5(3R, 5S)-3-Propyl-5-hydroxyoxan-2-one (example intermediate)
(4R, 5S)-Epoxy EsterBase Catalysis (e.g., NaH)C5 (less substituted)Inversion at C5(3S, 5R)-3-Propyl-5-hydroxyoxan-2-one (example intermediate)
(4S, 5R)-Epoxy EsterBase Catalysis (e.g., NaH)C5 (less substituted)Inversion at C5(3R, 5S)-3-Propyl-5-hydroxyoxan-2-one (example intermediate)

Synthesis of Isotopically Labeled Propyloxan-2-ones for Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, thereby elucidating the reaction mechanism. wikipedia.org The synthesis of isotopically labeled this compound analogues allows for detailed studies of lactonization pathways and enzymatic processes involving this compound. Stable isotopes such as Carbon-13 (C), Oxygen-18 (O), and Deuterium (H or D) are commonly used. symeres.com

The synthetic strategy for an isotopically labeled compound typically involves the introduction of the isotope at an early stage using a commercially available labeled precursor. nuvisan.com For instance, to synthesize [1-C]-3-propyloxan-2-one, the synthesis could start from a C-labeled cyanide, such as KCN. nih.gov

A plausible synthetic route could involve:

Alkylation of a malonic ester with 1-bromopropane (B46711) to form diethyl propylmalonate.

Subsequent alkylation with a C-labeled halo-precursor.

Hydrolysis and decarboxylation to yield a C-labeled carboxylic acid, which can then be converted into the target lactone through further steps.

Alternatively, O labeling can be used to investigate the mechanism of lactonization, particularly to determine the origin of the oxygen atoms in the final ester ring. For example, in an acid-catalyzed intramolecular esterification of a δ-hydroxy acid, O-labeled water (H₂O) can be used. nih.govresearchgate.net If the carbonyl oxygen of the lactone becomes labeled, it provides evidence for a mechanism involving a tetrahedral intermediate where the carbonyl oxygen is protonated and exchanges with the solvent.

Deuterium labeling is useful for studying kinetic isotope effects, which can help identify the rate-determining step of a reaction. symeres.com For example, deuterating the carbon atom alpha to the carboxyl group could reveal whether C-H bond cleavage is involved in the rate-limiting step of a particular reaction pathway.

Table 2: Examples of Isotopically Labeled Precursors for Mechanistic Studies
IsotopeLabeled Precursor ExamplePotential Labeled Position in this compoundApplication in Mechanistic Studies
¹³CPotassium Cyanide (K¹³CN)Carbonyl Carbon (C2)Tracking the carboxyl group through the reaction pathway using ¹³C NMR or Mass Spectrometry. nih.gov
¹³C[¹³C₂]-Diethyl malonateC2 and C3Elucidating C-C bond formation steps and skeletal rearrangements.
¹⁸OH₂¹⁸O (in hydrolysis/esterification)Carbonyl or Ring OxygenDetermining the mechanism of lactone formation (e.g., acyl-oxygen vs. alkyl-oxygen cleavage). nih.gov
²H (D)Deuterated 1-bromopropane (C₃D₇Br)Propyl side chainStudying kinetic isotope effects in reactions involving the side chain.

Chemical Reactivity and Mechanistic Investigations of 3 Propyloxan 2 One

Ring-Opening Reactions and Polymerization Pathways

Ring-opening polymerization (ROP) is a principal reaction pathway for cyclic esters like 3-propyloxan-2-one, driven by the release of ring strain. wikipedia.org This process transforms the cyclic monomer into a linear polymer, offering a route to biodegradable and biocompatible polyesters.

Mechanism of Ring-Opening Polymerization (ROP) of Lactones

The ring-opening polymerization of lactones is a form of chain-growth polymerization where the terminal end of a growing polymer chain attacks a cyclic monomer, incorporating it into the polymer chain. wikipedia.org This process can be initiated by cationic, anionic, or organometallic species. wikipedia.orgyoutube.com The driving force for the ROP of many cyclic monomers is the relief of bond-angle strain within the ring structure, resulting in a negative enthalpy change for the polymerization. wikipedia.org

For δ-valerolactones, the polymerization is often an equilibrium process, meaning that the reverse reaction, depolymerization, can also occur. wiley-vch.de The position of this equilibrium is influenced by factors such as monomer concentration, temperature, and the specific catalytic system employed. wiley-vch.de

The mechanism of ROP can proceed through several pathways, including:

Anionic ROP: Initiated by nucleophilic species like alkoxides, hydroxides, or organometallic compounds. wikipedia.orgyoutube.com The initiator attacks the electrophilic carbonyl carbon of the lactone, leading to the opening of the ring and the formation of an alkoxide propagating species. youtube.com

Cationic ROP: Initiated by electrophilic species, such as strong acids. youtube.comresearchgate.net The initiator activates the monomer, making it more susceptible to nucleophilic attack by another monomer or the growing polymer chain.

Coordination-Insertion Mechanism: Often employed with organometallic catalysts, this mechanism involves the coordination of the lactone monomer to the metal center, followed by insertion into the metal-alkoxide bond, which propagates the polymer chain. researchgate.net

Catalytic Systems for ROP (e.g., Organometallic, Organocatalysis)

A variety of catalytic systems have been developed for the ROP of lactones, including δ-valerolactone and its derivatives. These can be broadly categorized into organometallic catalysts and organocatalysts.

Organometallic Catalysts: Metals from across the periodic table have been utilized for lactone ROP. rsc.org These catalysts are often highly efficient and can provide control over the polymer's molecular weight and structure. rsc.org

Catalyst TypeExamplesCharacteristics
Alkali Metals Butyllithium, Lithium tert-butoxideHighly active but can lead to poor polymerization control and broad molecular weight distributions due to side reactions. rsc.org
Main Group Metals Zinc, Aluminum, and Magnesium complexesOffer a balance of reactivity and control, with recent developments focusing on creating more sustainable alternatives to transition metal catalysts. rsc.org
Transition Metals Tin, Yttrium, Titanium, and Vanadium complexesWidely used for their high activity and ability to control polymer stereochemistry. rsc.orgmdpi.com For instance, tin(II) octoate (Sn(Oct)₂) is a common and effective catalyst for the ROP of lactones. umn.edu Vanadium complexes have also been shown to be effective for the ROP of δ-valerolactone, yielding polymers with good conversions. mdpi.com

Organocatalysis: The use of metal-free organic molecules as catalysts for ROP has gained significant attention as it avoids potential metal contamination in the final polymer. uri.edu

Catalyst TypeExamplesMechanism
(Thio)urea-based catalysts Bis(thio)urea H-bond donors with a base co-catalystThese systems can operate through a neutral hydrogen-bonding mechanism or a (thio)imidate mediated mechanism, with the latter often being faster. uri.edu They have been shown to be highly active for the ROP of δ-valerolactone. uri.edu
Guanidines and Amidines 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)These basic organocatalysts can efficiently initiate the polymerization of lactones. researchgate.netrsc.org

Copolymerization Studies with Diverse Monomers

Copolymerization of substituted δ-valerolactones with other cyclic monomers is a versatile strategy to tailor the properties of the resulting polyesters. By incorporating different monomer units into the polymer chain, properties such as glass transition temperature, crystallinity, and mechanical strength can be precisely controlled. umn.educhemrxiv.org

For instance, a CO₂-derived δ-valerolactone, 3-ethyl-6-vinyltetrahydro-2H-pyran-2-one (EtVP), which is structurally similar to this compound, has been successfully copolymerized with ε-caprolactone (ε-CL) and L-lactide (LLA). chemrxiv.org These studies demonstrated that both random and block copolymers could be synthesized, leading to materials with a wide range of thermal and physical properties. chemrxiv.org Similarly, δ-valerolactone has been copolymerized with glycolide (B1360168) using various catalysts, resulting in copolyesters with varying compositions and crystallinities. researchgate.net

ComonomerCatalyst/InitiatorResulting Copolymer Properties
ε-Caprolactone (ε-CL)Tin(II) Octoate (Sn(Oct)₂)Gradient or block copolymers with tunable glass transition temperatures and crystallinity. chemrxiv.org
L-Lactide (LLA)Tin(II) Octoate (Sn(Oct)₂)Block copolymers with increased glass transition temperatures compared to the homopolymer. chemrxiv.org
GlycolideAcidic, complexing, or anionic catalystsCopolyesters with compositions dependent on the catalyst type; acidic initiators favored δ-valerolactone incorporation. researchgate.net
2-methyl-1,3-dioxane-4-one (MDO)Diethylzinc (Et₂Zn) / Benzyl Alcohol (BnOH)Statistical gradient or near-random copolyesters of poly(3-hydroxypropionate-co-5-hydroxyvalerate). rsc.org

Nucleophilic and Electrophilic Reactions at the Lactone Moiety

The lactone ring of this compound contains a polar ester group, making it susceptible to reactions with both nucleophiles and electrophiles.

A nucleophile is a chemical species that donates an electron pair to form a new covalent bond. masterorganicchemistry.com In the context of the lactone, nucleophiles will typically attack the electrophilic carbonyl carbon. This can lead to a ring-opening addition reaction. wikipedia.org For example, hydrolysis of the lactone with a base like sodium hydroxide (B78521) involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon, ultimately leading to the ring-opened carboxylate salt. nih.gov

An electrophile is a species that accepts an electron pair to form a new bond. masterorganicchemistry.com The carbonyl oxygen of the lactone, with its lone pairs of electrons, can act as a Lewis base and react with electrophiles, such as protons in an acidic medium. This protonation activates the carbonyl group, making the carbonyl carbon even more electrophilic and susceptible to attack by weak nucleophiles. saskoer.calibretexts.org

Reactions Involving the Propyl Side Chain and Ring Carbon Atoms

While the primary reactivity of this compound is centered on the lactone functionality, the propyl side chain and the other carbon atoms of the ring can also participate in chemical reactions, although these are generally less common or require more specific conditions.

Reactions involving the C-H bonds of the propyl group or the ring would typically require radical initiators or highly reactive reagents. For instance, free-radical halogenation could potentially substitute hydrogen atoms on the propyl chain or the ring, but this would likely be unselective and could lead to a mixture of products.

Mechanistic Aspects of Functional Group Transformations

Functional group transformations involving this compound or its resulting polymer, poly(3-propyl-δ-valerolactone), can be envisioned to introduce new chemical functionalities.

For the monomer, transformations could target the lactone ring. For example, reduction of the lactone with a strong reducing agent like lithium aluminum hydride would open the ring to form a diol.

For the corresponding polymer, the ester groups in the polymer backbone could be modified. For example, hydrolysis under acidic or basic conditions would degrade the polymer back to its hydroxy acid monomer. nih.gov Transesterification reactions with other alcohols could also be possible, leading to modification of the polymer side chains or backbone.

Additionally, if other functional groups were to be introduced onto the propyl side chain (through prior synthesis of a functionalized monomer), these groups could undergo a wide range of transformations, providing a platform for creating functionalized polyesters with tailored properties.

Derivatives and Analogues of 3 Propyloxan 2 One: Synthesis and Structural Elucidation

Design Principles for Functionalized Oxan-2-one Derivatives

The design of functionalized oxan-2-one derivatives is a strategic process aimed at tailoring the molecule's properties for specific applications, ranging from biologically active agents to specialized polymers. Key principles in this design process involve the introduction of functional groups that can modulate lipophilicity, introduce specific binding interactions, or serve as handles for further chemical modification. mdpi.comrsc.org The core structure of 3-propyloxan-2-one, a δ-lactone, offers several positions for functionalization, including the lactone ring itself and the propyl side chain.

Synthetic Strategies for Novel Propyloxan-2-one Analogues

The synthesis of novel analogues of this compound is achieved through a variety of organic reactions that allow for precise control over the final structure. These strategies can be broadly categorized by the part of the molecule being modified: the lactone ring or the propyl side chain.

Modifying the oxan-2-one ring is a common strategy to create diversity. This involves introducing substituents at various positions (C-3, C-4, C-5, or C-6) to influence the compound's physical and biological properties.

α-Alkylation (C-3 Position): The carbon alpha to the carbonyl group (C-3) is a prime target for functionalization. Enolate chemistry is frequently employed, where a strong base like lithium diisopropylamide (LDA) deprotonates the α-proton, followed by quenching with an electrophile (e.g., an alkyl halide). This allows for the introduction of new alkyl or functionalized chains at the same position as the existing propyl group. researchgate.net Alternative greener methods using dimethyl carbonate (DMC) as both a reagent and solvent have also been developed for the α-alkylation of lactones. researchgate.net

Functionalization at C-4, C-5, and C-6: Introducing substituents at other positions on the ring often requires more complex multi-step syntheses, starting from acyclic precursors or employing ring-closing metathesis or cycloaddition reactions. nih.govmdpi.com For example, a [3+2] cycloaddition reaction using tosylmethyl isocyanides (TosMIC) is a versatile method for creating highly substituted five-membered rings, and similar principles can be adapted for six-membered lactones. mdpi.com Michael addition reactions onto α,β-unsaturated δ-valerolactones can also be used to introduce functionalities. researchgate.net

Substitution Position Synthetic Method Type of Substituent Introduced Key Reagents
C-3 (α-position)Enolate AlkylationAlkyl, Aryl, Functionalized ChainsLDA, Alkyl Halides
C-3 (α-position)Carbonate AlkylationMethyl, Ethyl, BenzylK₂CO₃, Dialkylcarbonates
C-4/C-5Michael AdditionThioethers, AminesThiol/Amine, Base
Ring FormationCycloaddition ReactionsVaried based on precursorsDienes, Dienophiles

Table 1: Synthetic strategies for introducing substitution patterns on the oxan-2-one lactone ring.

The propyl side chain at the C-3 position provides another avenue for creating structural diversity. Late-stage modification of this chain is often more efficient than synthesizing each new analogue from scratch. beilstein-journals.org

Terminal Functionalization: The terminal methyl group of the propyl chain can be functionalized through radical halogenation followed by nucleophilic substitution. This allows for the introduction of a wide array of functional groups, such as hydroxyls, amines, or azides.

Unsaturation: Dehydrogenation reactions can introduce double bonds into the propyl chain, creating an alkenyl side chain. This unsaturated moiety can then undergo a variety of addition reactions, such as epoxidation, dihydroxylation, or thiol-ene "click" reactions, to append further functionality. beilstein-journals.org For instance, treatment with thioacetic acid can introduce a masked thiol, a common functional group in biologically active molecules. beilstein-journals.org

Modification Type Reaction Functional Group Introduced Potential Subsequent Reactions
HalogenationFree Radical BrominationBromo (-Br)Nucleophilic Substitution (e.g., with NaN₃, NaOH)
OxidationSelective OxidationHydroxyl (-OH), Carbonyl (C=O)Esterification, Reductive Amination
DehydrogenationCatalytic DehydrogenationAlkene (-C=C-)Epoxidation, Dihydroxylation, Thiol-ene reaction

Table 2: Strategies for the chemical modification of the C-3 propyl side chain.

Structural Elucidation of Complex Derivatives via Advanced Spectroscopic Methods

Unambiguously determining the structure of newly synthesized derivatives is critical. A combination of advanced spectroscopic methods is employed for this purpose, each providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation. 1D NMR (¹H and ¹³C) provides information about the chemical environment of individual atoms. umn.edu For more complex derivatives, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms. acs.org The Nuclear Overhauser Effect (NOE), observed in 2D NOESY experiments, is particularly useful for determining the relative stereochemistry of substituents by measuring the spatial proximity of protons. acs.orgufrgs.br

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight of a compound, allowing for the determination of its elemental composition. nih.gov Tandem mass spectrometry (MS/MS) experiments involve fragmenting the molecule and analyzing the resulting pieces. The fragmentation patterns are often characteristic of specific structural motifs and substituents, helping to confirm the proposed structure. nih.govscirp.org

X-ray Crystallography: When a suitable single crystal of the compound can be grown, X-ray crystallography provides the definitive three-dimensional structure of the molecule in the solid state. nih.govwikipedia.org It reveals precise bond lengths, bond angles, and the absolute stereochemistry, making it an invaluable tool for confirming the structures of complex chiral molecules. mdpi.comnih.govmdpi.com The crystal structure also provides insights into intermolecular interactions within the crystal lattice. nih.gov

Technique Information Obtained Application to this compound Derivatives
1D NMR (¹H, ¹³C)Chemical shift, integration, coupling constants.Confirms presence of functional groups and basic carbon skeleton.
2D NMR (COSY, HSQC, HMBC)Connectivity between protons and carbons.Maps the bonding framework of the molecule.
2D NMR (NOESY)Spatial proximity of nuclei.Determines the relative stereochemistry of substituents on the ring. ufrgs.br
High-Resolution MS (HRMS)Exact mass and elemental composition.Confirms the molecular formula. nih.gov
Tandem MS (MS/MS)Fragmentation patterns.Identifies structural motifs and substituent locations. scirp.org
X-ray Crystallography3D molecular structure, bond lengths/angles.Provides unambiguous proof of structure and absolute stereochemistry. nih.govmdpi.com

Table 3: Advanced spectroscopic methods for the structural elucidation of this compound derivatives.

Advanced Analytical Methodologies for 3 Propyloxan 2 One

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 3-propyloxan-2-one. alwsci.com It offers exceptional separation capabilities and precise molecular identification, making it ideal for detecting compounds at trace levels. alwsci.com The coupling of high-resolution gas chromatography (HRGC) with mass spectrometry provides both qualitative and quantitative data essential for quality control and research. researchgate.net

Modern GC-MS systems, particularly those incorporating high-resolution mass analyzers like Orbitrap or time-of-flight (TOF), have become indispensable for the accurate determination of lactones in complex samples such as wine and spirits. acs.orgnih.gov These technologies allow for the creation of high-resolution mass spectrometry databases for target compounds, ensuring greater accuracy in qualitative analysis. acs.orgnih.gov For instance, a method using headspace-solid-phase microextraction (HS-SPME) combined with GC-Orbitrap-MS has been successfully developed for the simultaneous determination of multiple lactones and other volatile compounds in non-grape wines. nih.gov This approach is highly sensitive and can accurately quantify trace aroma compounds. acs.org

The choice of chromatographic column is critical for achieving optimal separation. A patent for detecting lactones in cigarette bead blasting liquid specifies a column with a stationary phase containing (35%-phenyl)-methyl polysiloxane, which provides excellent peak shape and separation for lactone compounds, including γ-heptalactone. google.com The optimization of GC parameters, such as temperature programming, is crucial for resolving target analytes from matrix interferences. google.com Due to the complexity of food matrices, sample preparation techniques like HS-SPME or dispersive liquid-liquid microextraction (DLLME) are often employed to extract and concentrate volatiles prior to GC-MS analysis, thereby reducing matrix effects and improving sensitivity. researchgate.netresearchgate.net

Table 1: Exemplary GC-MS Parameters for Lactone Analysis
ParameterDescriptionSource
Chromatographic ColumnDB-35MS capillary column (60 m x 0.25 mm x 0.25 µm) with a stationary phase of (35%-Phenyl)-methylpolysiloxane is effective for separating lactone compounds. google.com
Injection ModeSplitless or split injection is common. Programmable Temperature Vaporization (PTV) with large-volume injection can enhance sensitivity for trace analysis. nih.gov
Carrier GasHelium is traditionally used, though hydrogen is an effective alternative that can improve peak shape and reduce run times. thermofisher.com
Temperature ProgramAn initial oven temperature of 40-70°C, held for a short period, followed by a ramp up to 250-270°C, is a typical program. google.com
Mass SpectrometerHigh-resolution analyzers like Orbitrap or tandem mass spectrometry (MS/MS) provide high sensitivity and selectivity for trace quantification. acs.orgnih.govnih.gov

Gas Chromatography-Olfactometry (GC-O) for Aroma Compound Research

While GC-MS identifies the chemical composition of a sample, Gas Chromatography-Olfactometry (GC-O) directly links chemical compounds to their perceived aroma. odourobservatory.org This powerful bioassay combines the separation power of a gas chromatograph with the sensitivity of the human nose, which acts as a highly specific detector for odor-active compounds. studysmarter.co.ukglsciences.eu In a GC-O system, the effluent from the GC column is split, with one portion directed to a mass spectrometer and the other to a sniffing port where a trained panelist assesses the odor. odourobservatory.org

GC-O is invaluable in flavor and fragrance research for identifying the specific compounds that contribute to the characteristic aroma of a product. alwsci.comimreblank.ch The technique is particularly suited for analyzing complex aromas where key odorants may be present at concentrations below the detection limits of instrumental detectors but above the human odor threshold. odourobservatory.orgnih.gov By correlating the timing of an odor perception with the peak on the chromatogram, researchers can pinpoint the exact chemical responsible for a particular scent. odourobservatory.org

This methodology has been widely applied to study the aroma profiles of foods and beverages, including wine, fruit, and cocoa. nih.govcabidigitallibrary.orgresearchgate.net Studies on premium red wines have used GC-O to identify dozens of aromatic notes and their corresponding compounds. nih.gov In the context of this compound, GC-O is used to characterize its distinct aroma contribution, often described as sweet, creamy, coconut-like, and herbaceous. thegoodscentscompany.com Techniques such as Aroma Extract Dilution Analysis (AEDA) are often used in conjunction with GC-O to determine the sensory relevance of volatile compounds based on their flavor dilution (FD) factors. imreblank.ch

Table 2: Aroma Descriptors of this compound and Related Lactones
CompoundCommon Aroma DescriptorsSource
This compound (γ-Heptalactone)Sweet, waxy, creamy, coconut, coumarin-like, herbaceous, tobacco nuances thegoodscentscompany.com
γ-HexalactoneFruity, coconut, sweet cabidigitallibrary.org
γ-OctalactoneCoconut, fruity, sweet cabidigitallibrary.org
γ-NonalactoneCoconut, creamy, sweet nih.gov
γ-DecalactoneFruity, peach, coconut nih.gov
(Z)-WhiskeylactoneWoody, coconut, sweet nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of chemical compounds. alwsci.comlibretexts.org It provides information on the connectivity of atoms and their spatial relationships, making it essential for the conformational and configurational analysis of molecules like this compound. alwsci.comnih.gov Both ¹H and ¹³C NMR are used to analyze the hydrogen and carbon skeletons of a molecule, respectively. ccea.org.uk

NMR analysis was instrumental in a study investigating the binding properties of several γ-lactones, including γ-heptalactone, with human serum albumin. nih.gov The results revealed that the lactone ring of the ligands was the primary group bound to the protein, demonstrating how NMR can probe molecular interactions. nih.gov Furthermore, NMR is fundamental in confirming the structure of synthesized polymers. In the structural analysis of poly(η-heptalactone), ¹³C NMR was used to assign the resonances to the different carbon atoms, confirming the polymer's molecular structure. bham.ac.ukacs.org The chemical shifts observed in an NMR spectrum are highly sensitive to the chemical environment of each nucleus, providing data on neighboring functional groups. ccea.org.uk

High-resolution NMR can also reveal spin-spin splitting patterns, which provide information about the number of hydrogen atoms on adjacent carbons (the n+1 rule). ccea.org.uk Advanced 2D NMR techniques, such as J-Resolved (JRES) and Correlation Spectroscopy (COSY), can be used to further resolve complex structures and establish through-bond connectivities, which is invaluable for unambiguous structural assignment. nih.gov

Table 3: ¹³C NMR Chemical Shift Assignments for Poly(η-heptalactone)
Carbon Atom AssignmentChemical Shift (ppm)Source
C=O (Carbonyl)173.6 acs.org
α-CH₂ (adjacent to oxygen)64.4 acs.org
ε-CH₂ (adjacent to carbonyl)34.2 acs.org
β-CH₂28.4 acs.org
δ-CH₂25.8 acs.org
γ-CH₂24.8 acs.org

Emerging Chromatographic and Spectroscopic Techniques for Complex Mixture Analysis

The field of analytical chemistry is continually evolving, with emerging techniques offering enhanced sensitivity, selectivity, speed, and efficiency for analyzing complex mixtures. mdpi.com For lactones like this compound, these advancements are crucial for applications ranging from food quality control to metabolomics. researchgate.netmdpi.com

One significant trend is the development of multi-dimensional chromatography. Comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (GC×GC-TOFMS) provides vastly superior separation power compared to conventional GC-MS. This technique has been applied to identify and quantify 17 different lactones in brandies, showcasing its ability to resolve highly complex samples.

In liquid chromatography, the move toward ultra-high-performance liquid chromatography (UHPLC) offers faster analysis times and improved resolution. mdpi.com When coupled with high-resolution mass spectrometry, such as a Q-Orbitrap HRMS, it becomes a powerful tool for analyzing a wide range of compounds, including those not amenable to GC analysis. mdpi.com Other emerging techniques for lactone analysis include supercritical fluid chromatography (SFC) and the hyphenation of liquid chromatography with NMR (HPLC-NMR), which provides direct structural information on separated compounds. researchgate.net

There is also a growing emphasis on "green chromatography," which aims to reduce the environmental impact of analytical methods by, for example, miniaturizing equipment and reducing solvent consumption. longdom.org Techniques like sequential injection chromatography and the use of alternative carrier gases like hydrogen in GC are part of this trend. thermofisher.comlongdom.org The integration of chemometrics—the use of statistical and mathematical methods—with chromatographic and spectroscopic data is another key development, enabling more effective extraction of meaningful information from complex datasets. mdpi.com

Table 4: Comparison of Conventional and Emerging Analytical Techniques
TechniquePrimary ApplicationAdvantages of Emerging ApproachSource
GC-MS vs. GCxGC-TOFMSAnalysis of volatile compoundsGreatly increased peak capacity and separation power; higher sensitivity from TOF-MS.
HPLC vs. UHPLC-HRMSAnalysis of non-volatile or thermally labile compoundsFaster analysis, higher resolution, and accurate mass data for confident identification. mdpi.com
GC-MS vs. GC-OIdentification of aroma compoundsDirectly links chemical identity to sensory perception (odor). odourobservatory.orgstudysmarter.co.uk
Standard Chromatography vs. Green ChromatographyGeneral separation scienceReduced solvent and energy consumption; miniaturization of equipment. longdom.org

Natural Occurrence, Isolation, and Biosynthetic Pathways of Propyloxan 2 Ones

Distribution in Biological Systems

3-Propyloxan-2-one has been identified in a diverse range of biological sources, including dairy products, plants, and animal-derived substances. pellwall.comfirmenich.comfirmenich.com Its presence as a volatile compound makes it a significant contributor to the aroma of these materials.

Presence in Dairy Products (e.g., Cheese Volatile Compounds)

This lactone is a well-documented volatile constituent in numerous dairy products, where it imparts creamy and fruity notes. pellwall.comfirmenich.comindustryarc.comulprospector.com It is naturally found in butter, cheese, cream, and yogurt. pellwall.comfirmenich.comfirmenich.com In cheese, 6-propyloxan-2-one has been identified as one of the volatile organic compounds responsible for its characteristic aromas, with a described coconut-like odor. researchgate.net

Identification in Plant-Derived Products (e.g., Tea, Cocoa, Blackberries)

The compound is also present in various plant-based products. It has been detected in fruits such as blackberries and raspberries. pellwall.comusda.govresearchgate.net Additionally, it is a known volatile component of tea, coffee, and cocoa. firmenich.comthegoodscentscompany.comresearchgate.net Research on the volatile composition of 'Marion' blackberries specifically lists 6-propyloxan-2-one (δ-octalactone) as an identified compound. usda.gov

Detection in Animal-Derived Products (e.g., Royal Jelly Fatty Acid Composition)

Beyond dairy, this compound has been associated with animal-derived products. Notably, royal jelly, a secretion from honeybees, contains a variety of fatty acids, which are precursors for lactone formation. manukasouth.commarnys.comwikipedia.org While direct detection of this compound in royal jelly is not explicitly detailed in the provided results, the presence of its fatty acid precursors, such as 10-hydroxy-2-decenoic acid (10-HDA), is well-established. manukasouth.commarnys.comnih.gov

Advanced Techniques for Isolation and Purification from Complex Natural Matrices

The isolation and purification of lactones like this compound from complex natural sources often require sophisticated analytical methods due to their presence in low concentrations. Conventional techniques include solvent extraction, distillation, and chromatographic separation. google.com High-speed counter-current chromatography (HSCCC) has emerged as an efficient method for the preparative isolation and purification of lactones from natural products, as it avoids issues like irreversible adsorption associated with solid support matrices. bioline.org.br Other advanced methods include stir bar sorptive extraction (SBSE) coupled with gas chromatography-mass spectrometry (GC-MS), which has been used to quantify volatile compounds, including δ-octalactone, in raspberries. researchgate.net

Proposed Biosynthetic Routes to Saturated δ-Lactones from Precursor Molecules (e.g., Fatty Acid Metabolism)

The biosynthesis of saturated δ-lactones, such as this compound, is intrinsically linked to fatty acid metabolism. The general pathway involves the shortening of a hydroxy fatty acid chain through the β-oxidation pathway, followed by spontaneous intramolecular cyclization (lactonization) of the resulting 5-hydroxyalkanoic acid. mdpi.com

The key steps in the proposed biosynthetic route are:

Formation of Hydroxy Fatty Acids: The process begins with the hydroxylation of fatty acids. mdpi.com For δ-lactones, this requires the hydroxyl group to be at an odd-numbered carbon atom. nih.gov

β-Oxidation: The resulting hydroxy fatty acids undergo β-oxidation, a metabolic process that shortens the fatty acid chain by two carbon atoms in each cycle. inchem.orggoogle.com

Lactonization: When the chain is shortened to a 5-hydroxyalkanoic acid, it can spontaneously cyclize to form the more stable six-membered δ-lactone ring. mdpi.com

For instance, the biotransformation of 3,11-dihydroxymyristic acid, which can be obtained from natural sources like Jalap resin, can lead to the formation of δ-octalactone through microbial β-oxidation. google.com Similarly, microorganisms can convert other fatty acids into δ-lactones. nih.govgoogle.com

Influence of Environmental and Biological Factors on Natural Abundance and Isomer Distribution

The natural abundance and isomeric distribution of volatile compounds like this compound can be influenced by a variety of environmental and biological factors.

Environmental Factors: Climatic conditions such as temperature and rainfall, as well as soil properties, can significantly impact the chemical composition of plants, including their volatile profiles. mdpi.com For example, variations in temperature and pH can affect the stability and degradation rates of related lactone compounds. frontiersin.org Studies on zooplankton have also shown that temperature is a major environmental factor driving their dynamics, which could indirectly affect the food chain and the organisms that produce these lactones. nih.gov

Biological Factors: The specific genotype of a plant or the microbial species involved in fermentation can lead to differences in the production of volatile compounds. mdpi.com In cheese production, the microbial flora present is directly related to the profile of volatile organic compounds. researchgate.net In plants, year-to-year and site-to-site variations have been observed in the concentrations of volatile compounds, including δ-octalactone, in raspberries, suggesting a strong influence of the growing environment. researchgate.net Furthermore, the enantiomeric distribution of lactones can be highly specific, with one isomer often predominating in nature. Chiral analysis of δ-octalactone in raspberries has shown that more than 90% of one isomer is present. researchgate.net

Environmental Fate and Degradation of Propyloxan 2 Ones

Biodegradation Pathways in Aquatic Environments (e.g., Screening and Simulation Tests)

No specific screening or simulation test data detailing the biodegradation of 3-Propyloxan-2-one in aquatic environments is available. In principle, as a lactone (a cyclic ester), its degradation would likely be initiated by the hydrolytic cleavage of the ester bond, opening the ring to form the corresponding hydroxy acid, 5-hydroxyoctanoic acid. This initial step can occur abiotically or be mediated by microbial enzymes such as esterases, lipases, and cutinases, which are common in aquatic ecosystems. mdpi.cominchem.orgoup.com

Following ring-opening, the resulting linear hydroxy acid could theoretically be further metabolized by microorganisms through pathways like β-oxidation. nih.gov However, without experimental results from standardized tests (e.g., OECD 301 for ready biodegradability or OECD 306 for biodegradability in seawater), the extent and rate of these potential pathways for this compound remain unknown. miljodirektoratet.no The presence and position of the propyl group on the lactone ring could influence the rate of enzymatic action compared to unsubstituted lactones, but this has not been studied. rsc.orgnih.gov

Biodegradation in Terrestrial Environments (e.g., Soil)

Similar to the aquatic environment, there are no published studies on the biodegradation of this compound in soil. The fundamental degradation mechanism would be expected to follow a similar pattern: enzymatic hydrolysis of the lactone ring by soil microorganisms to yield 5-hydroxyoctanoic acid, which would then be available for further microbial metabolism. mdpi.comoup.com

The rate and efficiency of biodegradation in soil depend on numerous factors, including soil type, pH, temperature, moisture content, and the composition of the microbial community. primebiopol.com Standardized test methods, such as ISO 17556 or OECD 307, would be required to determine the rate and extent of its aerobic and anaerobic degradation in soil, but no such data for this compound has been reported.

Photodegradation Mechanisms and Environmental Half-Life

There is no information available regarding the photodegradation mechanisms or the environmental half-life of this compound. Photodegradation involves the breakdown of a molecule by absorbing photons from sunlight. nih.gov This can occur through two primary mechanisms:

Direct Photolysis: Where the molecule itself absorbs light energy, leading to its decomposition.

Indirect Photolysis: Where other substances in the environment (photosensitizers) absorb light and produce reactive species, such as hydroxyl radicals (•OH), which then attack and degrade the compound. researchgate.netmdpi.comaaqr.org

For this compound, it is unknown whether its chemical structure contains chromophores that would absorb sunlight and lead to direct photolysis. Its susceptibility to indirect photolysis by reacting with atmospheric or aquatic radicals is also unquantified. Consequently, no data exists to calculate its photodegradation rate or environmental half-life in air, water, or on soil surfaces.

Assessment of Environmental Persistence and Mobility in Various Compartments

A formal assessment of the environmental persistence and mobility of this compound cannot be completed due to the absence of the necessary experimental data.

Persistence: Persistence is a measure of how long a chemical remains in the environment before being broken down. It is often defined by its degradation half-life (DT50) in various media (water, soil, sediment). As noted in the sections above, no degradation studies have been published for this compound, making it impossible to classify its persistence (e.g., as persistent, very persistent, or non-persistent). concawe.euwur.nl

Mobility: Mobility describes the potential for a chemical to move between environmental compartments, such as from soil into groundwater. It is typically predicted using the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A low Koc value suggests high mobility, while a high value indicates the substance is likely to adsorb to soil and sediment and be immobile. concawe.euwur.nl There are no reported values for Koc or other relevant physicochemical properties (like water solubility or vapor pressure) for this compound that would allow for an assessment of its mobility.

Data Tables

Due to the lack of available experimental data for this compound, no data tables can be generated.

Advanced Applications of 3 Propyloxan 2 One in Non Medical Fields

Contributions to Flavor and Fragrance Profiles in Food and Beverages

γ-Heptalactone is a key aroma compound valued for its distinct sensory characteristics, which are often described as sweet, creamy, coconut-like, and fruity with nutty and caramel (B1170704) undertones. fraterworks.comscentree.co This makes it a versatile ingredient for enhancing the flavor and fragrance profiles of a wide array of products. chemimpex.comsigmaaldrich.com

In the food and beverage industry, it is used as a flavoring agent in dairy products, confectionery, baked goods, and beverages to impart a rich, creamy, and fruity taste. chemimpex.comarchivemarketresearch.com It is naturally present in various fruits, including peaches, apricots, mangos, strawberries, and papayas, as well as in some alcoholic beverages like beer and wine. scentree.conih.govscentree.co The presence of γ-heptalactone can significantly influence the final sensory experience of these products. chemimpex.com Its application extends to creating unique and complex flavor profiles, often in combination with other flavoring agents.

In the fragrance industry, γ-heptalactone is prized for its ability to add creaminess and warmth to perfumes, cosmetics, and personal care products like soaps and detergents. fraterworks.comchemimpex.com It is particularly effective in gourmand, floral, and fruity compositions, where it can create realistic coconut notes without the typical "suntan lotion" association and enhance stone fruit accords like peach and apricot. fraterworks.com

Table 1: Sensory Profile and Natural Occurrence of γ-Heptalactone

Characteristic Description
Odor/Flavor Profile Sweet, creamy, coconut-like, fruity, nutty, caramel, herbaceous. fraterworks.comodowell.com
Natural Sources Apricot, Peach, Mango, Papaya, Strawberry, Pineapple, Nectarine, Cape Gooseberry, Asparagus, Black Tea, Beer, Wine, some Dairy Products. scentree.conih.govsigmaaldrich.com
Industry Applications Food & Beverages (dairy, confectionery, baked goods), Fragrances (perfumes, cosmetics, personal care), Tobacco products. chemimpex.comarchivemarketresearch.com

Role in Polymer Science as Monomers for Specialized Materials

3-Propyloxan-2-one serves as a monomer in the field of polymer science, specifically for the synthesis of polyesters through ring-opening polymerization (ROP). wikipedia.orgmdpi.com ROP is a form of chain-growth polymerization where a cyclic monomer is opened by a reactive center (cationic, anionic, or radical) to form a linear polymer chain. wikipedia.org This process is often driven by the relief of ring strain in the monomer. mdpi.com

Lactones, as a class of cyclic esters, are valuable precursors for creating biodegradable polymers. mdpi.comresearchgate.net The polymerization of γ-heptalactone can produce poly(γ-heptalactone), a polyester (B1180765) whose properties are influenced by the propyl group on the lactone ring. This side group can affect the polymer's crystallinity, thermal properties, and degradation rate, allowing for the creation of specialized materials. While research into many simple lactones like ε-caprolactone is extensive, the exploration of substituted lactones like this compound opens pathways to novel polyesters with tailored functionalities for developing sustainable and biocompatible materials. mdpi.comresearchgate.net

Table 2: this compound in Polymerization

Polymerization Method Monomer Resulting Polymer Type Potential Application
Ring-Opening Polymerization (ROP) wikipedia.org This compound (γ-Heptalactone) tcichemicals.com Polyester (Poly(γ-heptalactone)) Biodegradable and biocompatible materials, specialized polymers. mdpi.com

Utilization as Chiral Building Blocks in Complex Organic Synthesis

The structure of this compound contains a chiral center at the C3 position (the carbon atom to which the propyl group is attached). This chirality makes it a valuable building block in asymmetric synthesis, a field of organic chemistry focused on creating specific stereoisomers of a target molecule. scentree.copsu.edusigmaaldrich.com

Enantiomerically pure forms of γ-heptalactone, both the (R) and (S) isomers, can be used as synthons to introduce a defined stereochemistry into complex organic molecules. leffingwell.com The odor of the two enantiomers is noted to be similar, though the (S)-enantiomer is described as having a fatty, coconut note with fruity-sweet aspects. scentree.coleffingwell.com The ability to use these specific chiral lactones as starting materials allows chemists to construct intricate molecular architectures with a high degree of stereocontrol. psu.edu This is crucial in the synthesis of fine chemicals and complex natural products where the specific three-dimensional arrangement of atoms determines the molecule's properties and function.

Potential in the Development of Sustainable Chemicals and Biorefinery Products

This compound is a compound of interest in the drive towards a more sustainable chemical industry and the development of biorefineries. marketresearchintellect.comieabioenergy.com A biorefinery is a facility that integrates biomass conversion processes and equipment to produce fuels, power, and value-added chemicals from renewable resources. researchgate.netieabioenergy.com

The production of γ-lactones can be achieved through biotechnological routes, which are considered more sustainable than traditional chemical synthesis from petrochemical feedstocks. mdpi.comscielo.br Microorganisms, such as certain yeasts and fungi, can produce lactones through the biotransformation of precursors like fatty acids or via de novo biosynthesis. mdpi.comscielo.br These green chemistry approaches align with the goals of reducing reliance on fossil fuels. marketresearchintellect.com

Within a biorefinery model, this compound can be considered a platform chemical—a versatile, bio-based building block that can be converted into a range of other products. ieabioenergy.com Its existing applications as a flavor/fragrance agent and a monomer for bioplastics, combined with its potential for sustainable production, position it as a valuable component of a circular bioeconomy. archivemarketresearch.commdpi.commdpi.com

Future Research Directions and Perspectives on 3 Propyloxan 2 One

Development of Green and Sustainable Synthetic Methods

Future research into the synthesis of 3-propyloxan-2-one, also known as γ-heptalactone, is increasingly focused on green and sustainable methodologies. A primary objective is the replacement of conventional chemical synthesis routes, such as the reaction between acrylic acid and butanol, with more environmentally benign alternatives. scentree.co One of the most promising avenues is the advancement of biocatalysis and microbial fermentation. pmarketresearch.com Companies are already utilizing biotechnology to produce natural qualities of the compound, and further research into optimizing these bioengineered pathways is expected to reduce production costs and environmental footprint. scentree.copmarketresearch.com For example, a 2023 case study on microbial fermentation-derived γ-heptalactone demonstrated a 34% reduction in production costs compared to traditional chemical synthesis. pmarketresearch.com Another key area is the development of syntheses that utilize sustainably sourced starting materials, such as the use of enzymatic catalysis with palm oil to produce related lactones, which has been shown to reduce the carbon footprint significantly. pmarketresearch.com The exploration of novel biosynthetic pathways using engineered microorganisms presents a high-yield, single-step fermentation process that avoids the solubility and toxicity issues associated with fatty acid precursors used in some current bio-based production methods. google.com

Exploration of Novel Enantioselective and Diastereoselective Transformations

This compound possesses a chiral center, making the synthesis of its individual enantiomers a significant area of research. scentree.co The two enantiomers, (R)-(+)-γ-heptalactone and (S)-(-)-γ-heptalactone, exhibit distinct aroma profiles, which drives the demand for enantiomerically pure forms, particularly in the flavor and fragrance industry. leffingwell.com Future research will concentrate on developing more efficient asymmetric catalytic methods to produce these enantiomers with high selectivity. This includes the design of novel chiral catalysts for reactions like the asymmetric catalytic addition of aldehydes with organostannane reagents, followed by oxidation, to yield optically active lactones. deepdyve.com The use of modified cyclodextrins as chiral stationary phases in chromatography for separating enantiomers is another area ripe for exploration and could aid in mechanistic studies of chiral recognition. tum.de Furthermore, developing catalytic asymmetric Friedel–Crafts alkylation reactions could provide new routes to chiral lactone precursors. chemscene.com

Deeper Mechanistic Understanding of Complex Catalytic Processes

A more profound mechanistic understanding of the reactions involved in both the synthesis and degradation of this compound is crucial for future advancements. For instance, studies on its atmospheric degradation initiated by OH radicals have begun to elucidate the reaction pathways, which proceed through H-atom abstraction primarily from the carbons adjacent to the ether oxygen in the ring. researchgate.net This leads to the formation of various products, including succinic anhydride (B1165640) and acyl peroxynitrates (APNs). researchgate.netsigmaaldrich.com Future work will likely employ a combination of in-situ FTIR spectroscopy and other advanced analytical techniques to further detail these mechanisms under various atmospheric conditions. researchgate.net In the realm of biocatalysis, understanding the enzymatic processes is key. For example, the lactonase enzyme QsdA is known to cleave γ-lactones like γ-heptalactone. researchgate.net Deeper investigation into the catalytic mechanism of QsdA and related enzymes will be essential for engineering more efficient biocatalysts for both the production and degradation of these lactones. researchgate.net

Integration of Advanced Computational Modeling for Predictive Science

Computational modeling is poised to become an indispensable tool for accelerating research on this compound. Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to predict reaction pathways and the stability of intermediates in both chemical and enzymatic reactions. For instance, Structure-Activity Relationship (SAR) estimations have been used to predict the most likely sites for H-atom abstraction in its atmospheric oxidation. researchgate.net Future computational studies could focus on designing novel chiral catalysts for enantioselective synthesis by modeling the transition states that lead to different stereoisomers. This predictive capability can significantly reduce the experimental effort required for catalyst screening. Furthermore, computational toxicology tools are being used to predict properties like mutagenicity based on chemical structure, which is vital for safety assessments. niph.go.jpniph.go.jp Integrating these in silico models with experimental data will enable a more rational and efficient approach to developing new synthetic methods and understanding the compound's behavior.

Expanding Applications in Emerging Materials Science and Biotechnology

The applications of this compound are set to expand beyond its current primary use in the flavor and fragrance industries. scentree.coscentree.co As a lactone monomer, it is a potential building block for creating biodegradable polymers. chemscene.com Future research will likely investigate its polymerization, potentially leading to the development of new biocompatible materials with tailored properties for applications in medicine or as environmentally friendly plastics. chemscene.com In biotechnology, its role as a signaling molecule is a burgeoning field of study. It has been identified as a quorum-sensing molecule in the fungus Aspergillus nidulans, where it regulates growth and the production of secondary metabolites. researchgate.net This discovery opens the door to exploring its use in controlling fungal behavior in various contexts. Additionally, γ-heptalactone has been shown to be a biostimulant for quorum-quenching bacteria, which could be harnessed to control fouling in membrane bioreactors for wastewater treatment. researchgate.netresearchgate.net Its influence on the production of bioactive compounds in other fungi, such as Monascus purpureus, also suggests potential applications in the food and pharmaceutical industries. sigmaaldrich.com

Elucidation of Undiscovered Biosynthetic Pathways and Metabolic Roles

While this compound is known to occur naturally in a variety of fruits and foods like mango, peach, and black tea, its biosynthetic pathways are not fully understood. scentree.cohpa.gov.tw A significant future research direction will be the elucidation of these natural synthetic routes in plants and microorganisms. Identifying the specific genes and enzymes responsible for its production could enable the development of highly efficient, sustainable production platforms using engineered microbes. google.com Research has already identified that the fungus Aspergillus nidulans endogenously produces γ-heptalactone as a quorum-sensing molecule, providing a key starting point for pathway discovery. researchgate.net Furthermore, understanding its metabolic roles is crucial. In some bacteria, such as Rhodococcus erythropolis, the enzyme QsdA is involved in the catabolism of γ-lactones, breaking the lactone ring. researchgate.net Investigating these metabolic pathways could reveal new enzymatic tools and provide insights into how organisms interact with their environment using small molecules. There is also evidence that γ-heptalactone can act as a weak inhibitor of CYP2A6, an enzyme involved in nicotine (B1678760) metabolism, which warrants further investigation into its broader physiological effects. nih.goveuropa.eu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.